
1-(2-Isothiocyanatophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Isothiocyanatophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their biological activity and are often derived from glucosinolates, which are secondary metabolites found in plants, particularly in the Brassicaceae family
準備方法
Synthetic Routes and Reaction Conditions
1-(2-Isothiocyanatophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole can be synthesized through several methods. One common method involves the reaction of amines with phenyl isothiocyanate under mild conditions. This reaction typically uses dimethylbenzene as a solvent and is carried out under nitrogen protection . Another method involves the use of thiophosgene, which reacts with amines to form isothiocyanates. thiophosgene is highly toxic and requires careful handling .
Industrial Production Methods
For industrial production, the synthesis of isothiocyanates often involves the use of safer and more cost-effective reagents. One such method includes the reaction of amines with carbon disulfide in the presence of catalysts like di-tert-butyl dicarbonate and DMAP or DABCO . This method is advantageous due to its lower toxicity and higher yield.
化学反応の分析
Types of Reactions
1-(2-Isothiocyanatophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: The isothiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
科学的研究の応用
1-(2-Isothiocyanatophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole has several scientific research applications:
作用機序
The mechanism of action of 1-(2-Isothiocyanatophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with biological molecules. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes, contributing to its biological effects .
類似化合物との比較
Similar Compounds
1-Isothiocyanato-2-phenyl naphthalene: Similar in structure but differs in the aromatic system.
2-Isothiocyanatophenyl naphthalene: Another similar compound with a different aromatic system.
Benzimidazothiazepines: Compounds that can be synthesized from isothiocyanates and have similar biological activities.
Uniqueness
1-(2-Isothiocyanatophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole is unique due to its specific structure, which combines an isothiocyanate group with a dihydroindole moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
特性
CAS番号 |
917898-76-1 |
|---|---|
分子式 |
C17H16N2S |
分子量 |
280.4 g/mol |
IUPAC名 |
1-(2-isothiocyanatophenyl)-3,3-dimethyl-2H-indole |
InChI |
InChI=1S/C17H16N2S/c1-17(2)11-19(15-9-5-3-7-13(15)17)16-10-6-4-8-14(16)18-12-20/h3-10H,11H2,1-2H3 |
InChIキー |
KLISHCMBSWSQFC-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(C2=CC=CC=C21)C3=CC=CC=C3N=C=S)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


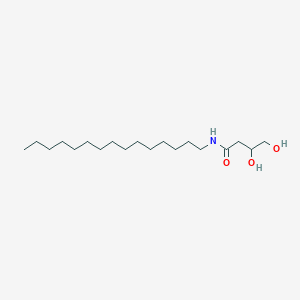
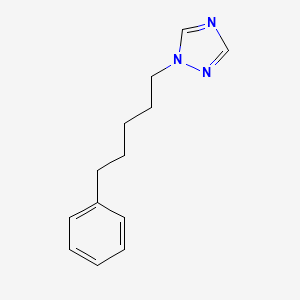
![Methyl 4-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]butanoate](/img/structure/B14187632.png)
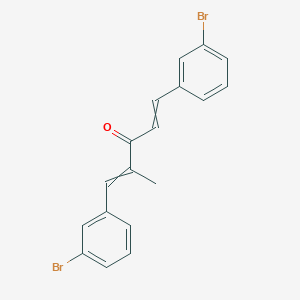
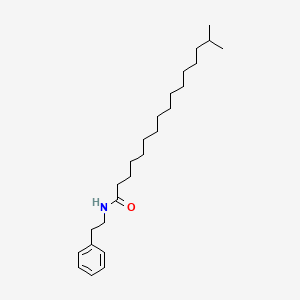
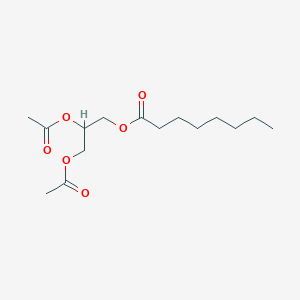
![3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)propanamide](/img/structure/B14187654.png)


![2-[(Octyloxy)carbonyl]-1,4-phenylene bis{4-[(prop-2-en-1-yl)oxy]benzoate}](/img/structure/B14187671.png)

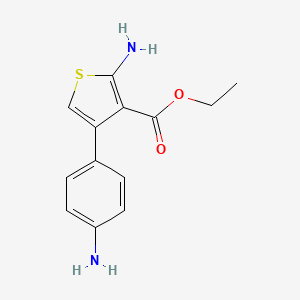
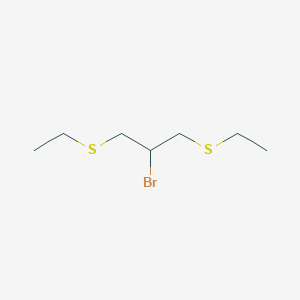
![1H-Pyrrolo[2,3-b]pyridin-4-amine, 3-(2-amino-4-pyrimidinyl)-](/img/structure/B14187697.png)
